
MMRi64
Descripción general
Descripción
MMRi64 es un inhibidor específico de la actividad de la ligasa E3 Mdm2-MdmX. Es conocido por su capacidad para inducir la acumulación de la proteína p53 y promover la apoptosis en células de leucemia y linfoma al interrumpir las interacciones entre Mdm2 y MdmX . Este compuesto es ampliamente utilizado en la investigación del cáncer debido a sus potentes efectos en la vía p53 .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para MMRi64 implican el direccionamiento de los dominios RING del complejo E3 Mdm2-MdmX. El método de preparación típicamente incluye un cribado de alto rendimiento de una biblioteca química utilizando un ensayo de actividad E3 basado en transferencia de energía de resonancia de fluorescencia . El compuesto se sintetiza y caracteriza luego utilizando diversas técnicas analíticas como HPLC y RMN .
Análisis De Reacciones Químicas
MMRi64 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: El compuesto puede reducirse para formar diferentes productos reducidos.
Sustitución: this compound puede experimentar reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Key Findings from Research
- Selective Induction of Apoptosis : MMRi64 has been shown to selectively induce apoptosis in leukemia/lymphoma cells by activating the apoptotic arm of the p53 pathway while minimizing the induction of growth-arresting genes .
- Comparison with Nutlin3a : Unlike Nutlin3a, which primarily induces growth arrest through p21, this compound effectively activates pro-apoptotic pathways without significant growth inhibition .
- Concentration-Dependent Effects : Research indicates that this compound's effects on MdmX and Mdm2 expression are both time- and concentration-dependent, highlighting its potential for tailored therapeutic applications .
Targeted Cancer Treatment
This compound represents a novel approach to cancer treatment by specifically targeting protein-protein interactions that regulate p53 activity. This specificity could lead to reduced side effects compared to traditional chemotherapies.
Combination Therapies
The unique mechanism of this compound allows it to be combined with other therapeutic agents, enhancing overall efficacy. Studies suggest that combining this compound with other inhibitors can lead to synergistic effects in inducing apoptosis .
Broader Cancer Applications
While initial studies focus on leukemia and lymphoma, ongoing research aims to explore the effects of this compound on other cancer types, particularly those retaining wild-type p53 .
Case Study 1: Leukemia Treatment
In a study involving pre-B acute lymphoblastic leukemia cells (NALM6), this compound was shown to activate p53 effectively while downregulating both MdmX and Mdm2 levels. This suggests its potential utility in treating leukemias characterized by wild-type p53 .
Case Study 2: Lymphoma Cells
Research demonstrated that this compound induces significant apoptosis in lymphoma cells through both p53-dependent and independent pathways, indicating its effectiveness across various malignancies .
Data Table: Comparative Analysis of Inhibitors
Feature | This compound | Nutlin3a |
---|---|---|
Mechanism | Disrupts Mdm2-MdmX interaction | Inhibits Mdm2-p53 interaction |
Induction of Apoptosis | Yes | Limited |
Induction of Growth Arrest | Minimal | Significant |
Target Cancer Types | Leukemia, Lymphoma | Various cancers |
Synergistic Potential | High | Moderate |
Mecanismo De Acción
MMRi64 ejerce sus efectos inhibiendo específicamente la actividad de la ligasa E3 del complejo Mdm2-MdmX. Esta inhibición conduce a la acumulación de la proteína p53, que a su vez induce la apoptosis en células de leucemia y linfoma. El compuesto interrumpe las interacciones entre Mdm2 y MdmX, disminuyendo sus niveles e induciendo selectivamente el brazo apoptótico de la vía p53 .
Comparación Con Compuestos Similares
MMRi64 es único en su capacidad para inducir selectivamente el brazo apoptótico de la vía p53 con una inducción mínima de genes que inducen el arresto del crecimiento. Compuestos similares incluyen:
MMRi6: Otro inhibidor de la interacción Mdm2-MdmX, pero con diferente especificidad y potencia.
This compound destaca por su inducción selectiva de apoptosis, lo que lo convierte en una herramienta valiosa para la investigación del cáncer y potenciales aplicaciones terapéuticas .
Actividad Biológica
MMRi64 is a small molecule identified as a potent inhibitor of the Mdm2-MdmX E3 ligase complex, which plays a crucial role in regulating the tumor suppressor protein p53. This compound has garnered attention for its unique mechanism of action and its potential therapeutic applications in cancer treatment, particularly in leukemia and lymphoma.
This compound disrupts the interaction between Mdm2 and MdmX, leading to an increase in p53 levels without inducing Mdm2 or p21 expression. This is significant because it selectively activates the apoptotic pathway mediated by p53, primarily through the upregulation of pro-apoptotic genes such as PUMA (p53 upregulated modulator of apoptosis) while minimizing growth arrest signals typically associated with p21 induction .
Key Findings:
- E3 Ligase Inhibition : this compound inhibits the E3 ligase activity of the Mdm2-MdmX complex, which is essential for p53 degradation. This inhibition results in increased stability and activity of p53 .
- Selective Apoptosis Induction : In various leukemia cell lines, including those with wild-type p53, this compound has been shown to preferentially induce apoptosis over cell cycle arrest, distinguishing it from other inhibitors like Nutlin3a .
- Concentration-Dependent Effects : The downregulation of MdmX and Mdm2 by this compound occurs in a time- and concentration-dependent manner, indicating a robust response that may be exploited for therapeutic purposes .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of this compound compared to Nutlin3a, another well-known Mdm2 inhibitor:
Feature | This compound | Nutlin3a |
---|---|---|
Target | Mdm2-MdmX E3 ligase complex | Mdm2 |
Mechanism | Disrupts Mdm2-MdmX interaction | Inhibits Mdm2-p53 interaction |
Effect on p53 | Activates p53 without inducing Mdm2 or p21 | Induces both p21 and Mdm2 |
Apoptosis Induction | Strongly induces PUMA | Moderate induction |
Cell Type Specificity | Effective in leukemia/lymphoma cells with wild-type p53 | Broader application |
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound in preclinical models:
- Leukemia Models : In experiments involving NALM6 cells (pre-B acute lymphoblastic leukemia), treatment with this compound resulted in significant apoptosis and downregulation of both MdmX and Mdm2. This was contrasted with Nutlin3a, which increased Mdm2 levels .
- Synergistic Effects : When combined with Nutlin3a, this compound showed a synergistic effect on apoptosis induction, highlighting its potential for combination therapies .
- Broad Applicability : Research indicates that the mechanisms employed by this compound could extend beyond leukemia to other cancers where the p53 pathway is compromised due to aberrant regulation by the Mdm2-MdmX complex .
Propiedades
Fórmula molecular |
C22H17Cl2N3O |
---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
7-[(2,3-dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H17Cl2N3O/c1-13-9-11-25-18(12-13)27-21(15-5-2-6-17(23)19(15)24)16-8-7-14-4-3-10-26-20(14)22(16)28/h2-12,21,28H,1H3,(H,25,27) |
Clave InChI |
HQICAVDTVBACIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
SMILES canónico |
CC1=CC(=NC=C1)NC(C2=C(C(=CC=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MMRi64 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.